ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Description
ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a thiazole-based derivative characterized by a central 1,3-thiazol-4-yl ring substituted with an ethyl acetate group at position 4 and a thiourea-linked prop-2-en-1-yl (allyl) moiety at position 2. Its synthesis likely follows pathways analogous to other ethyl thiazole acetates, such as the base-mediated S-substitution reactions described for bi-heterocyclic propanamides in .
Properties
IUPAC Name |
ethyl 2-[2-(prop-2-enylcarbamothioylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-3-5-12-10(17)14-11-13-8(7-18-11)6-9(15)16-4-2/h3,7H,1,4-6H2,2H3,(H2,12,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWVFMVQQUUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely employed method for constructing 1,3-thiazoles. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is synthesized via condensation of ethyl 2-chloroacetoacetate with thiourea under basic conditions (Equation 1):
$$
\text{Ethyl 2-chloroacetoacetate} + \text{Thiourea} \xrightarrow{\text{EtOH, NaOAc, reflux}} \text{Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate} + \text{HCl}
$$
- Ethyl 2-chloroacetoacetate (10 mmol) and thiourea (10 mmol) are dissolved in anhydrous ethanol (30 mL).
- Sodium acetate (12 mmol) is added, and the mixture is refluxed for 6–8 hours.
- The reaction is cooled to 25°C, and the precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the product as a white solid (Yield: 68–72%).
- 1H NMR (DMSO-d6) : δ 1.21 (t, 3H, J = 7.1 Hz, CH2CH3), 3.52 (s, 2H, CH2CO), 4.12 (q, 2H, J = 7.1 Hz, OCH2), 6.89 (s, 1H, thiazole-H), 7.34 (s, 2H, NH2).
- 13C NMR : δ 14.2 (CH2CH3), 34.8 (CH2CO), 60.1 (OCH2), 108.4 (C-4 thiazole), 149.6 (C-2 thiazole), 168.9 (C=O).
Introduction of the Prop-2-en-1-yl Carbamothioyl Group
Thiourea Formation via Isothiocyanate Coupling
The 2-amino group of the thiazole undergoes nucleophilic addition with prop-2-en-1-yl isothiocyanate to form the carbamothioyl derivative (Equation 2):
$$
\text{Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate} + \text{Prop-2-en-1-yl isothiocyanate} \xrightarrow{\text{DMF, Et3N}} \text{Target Compound}
$$
- Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (5 mmol) is dissolved in anhydrous DMF (15 mL).
- Prop-2-en-1-yl isothiocyanate (5.5 mmol) and triethylamine (6 mmol) are added dropwise under nitrogen.
- The mixture is stirred at 25°C for 12 hours, poured into ice-water (50 mL), and extracted with ethyl acetate (3 × 20 mL).
- The organic layer is dried over Na2SO4, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the product as a pale-yellow solid (Yield: 65–70%).
Optimization Insights :
- Excess isothiocyanate (1.1 equiv) ensures complete conversion of the amine.
- Anhydrous conditions prevent hydrolysis of the isothiocyanate to urea.
Spectral Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (DMSO-d6) :
- δ 1.23 (t, 3H, J = 7.1 Hz, CH2CH3), 3.55 (s, 2H, CH2CO), 4.15 (q, 2H, J = 7.1 Hz, OCH2), 4.98 (d, 2H, J = 6.2 Hz, NCH2), 5.21–5.30 (m, 2H, CH2=CH), 5.89–5.97 (m, 1H, CH2=CH), 6.92 (s, 1H, thiazole-H), 9.45 (s, 1H, NH).
13C NMR :
- δ 14.3 (CH2CH3), 35.1 (CH2CO), 44.8 (NCH2), 60.3 (OCH2), 109.2 (C-4 thiazole), 118.7 (CH2=CH), 131.5 (CH2=CH), 150.1 (C-2 thiazole), 169.2 (C=O ester), 182.4 (C=S).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C11H14N3O2S2 [M+H]+ : 292.0524
- Observed : 292.0521
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Thiazole Cyclization
The Hantzsch mechanism proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the chloroacetoacetate, followed by cyclodehydration to form the thiazole ring (Figure 2).
Thiourea Formation
The amine attacks the electrophilic carbon of the isothiocyanate, yielding a thiourea linkage. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
Applications and Derivatives
While the target compound’s biological activity remains unexplored, structurally analogous thiazole thioureas exhibit antimicrobial, anticancer, and kinase inhibitory properties. Functionalization of the allyl group via thiol-ene chemistry could enable further derivatization for drug discovery.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The thiourea-allyl group in the target compound distinguishes it from analogs with hydroxyimino () or amino () groups. Thiourea’s dual hydrogen-bond donor/acceptor properties may enhance crystallinity or biological target binding . Allyl vs. Aromatic Substituents: The allyl group offers unique reactivity (e.g., Michael addition or radical polymerization), whereas aromatic substituents (e.g., thien-2-yl in ) favor π-π interactions.
Synthetic Pathways: The target compound likely derives from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (compound 1 in ) via carbamothioylation with allyl isothiocyanate. This contrasts with the hydroxyimino derivative (), which requires nitrosation .
Physicochemical Properties :
Biological Activity
Ethyl 2-(2-{[(prop-2-en-1-yl)carbamothioyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring and a carbamothioyl group that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains. A study reported an IC50 value indicative of moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 25.0 |
| Escherichia coli | 30.5 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against phytopathogenic fungi. According to a patent document, this compound was effective in controlling fungal infections in agricultural settings, indicating its potential use as a fungicide .
The mechanism through which this compound exerts its biological effects involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The carbamothioyl group is particularly reactive and may inhibit enzyme activity by modifying active sites. Additionally, the thiazole moiety can interact with hydrophobic regions of target proteins, influencing their function.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The researchers conducted disk diffusion assays and determined minimum inhibitory concentrations (MICs). The results confirmed that this compound exhibited significant inhibition against multiple pathogens, reinforcing its potential as an antimicrobial agent.
Agricultural Application
In agricultural trials, the compound was tested for its ability to control Fusarium species in crops. Results showed a reduction in fungal growth by over 60% when applied at specified concentrations, highlighting its utility in crop protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
